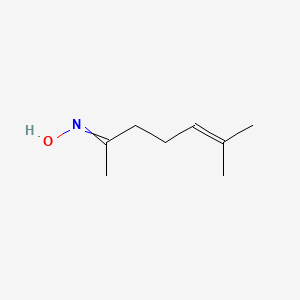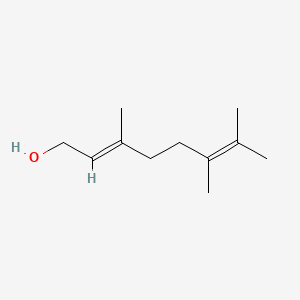
DIBENZ(a,h)ANTHRACENE, 7-METHYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DIBENZ(a,h)ANTHRACENE, 7-METHYL- is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C22H14. It is a derivative of dibenz[a,h]anthracene, which consists of five fused benzene rings. This compound is known for its stability and genotoxic properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DIBENZ(a,h)ANTHRACENE, 7-METHYL- typically involves the methylation of dibenz[a,h]anthracene. This can be achieved through various methods, including Friedel-Crafts alkylation, where dibenz[a,h]anthracene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of DIBENZ(a,h)ANTHRACENE, 7-METHYL- often involves the distillation of coal tar, a byproduct of coal processing. The compound is then isolated and purified through a series of chemical processes, including crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
DIBENZ(a,h)ANTHRACENE, 7-METHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are commonly employed.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, nitro compounds, and halogenated derivatives .
Applications De Recherche Scientifique
DIBENZ(a,h)ANTHRACENE, 7-METHYL- has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their interactions with other chemicals.
Biology: The compound is studied for its genotoxic effects and its ability to intercalate into DNA, causing mutations.
Medicine: Research is conducted on its potential carcinogenic properties and its role in cancer development.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mécanisme D'action
The mechanism by which DIBENZ(a,h)ANTHRACENE, 7-METHYL- exerts its effects involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, leading to mutations and potentially causing cancer. The compound primarily targets the DNA in cells, interfering with replication and transcription processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- DIBENZ(a,j)ANTHRACENE
- BENZO(a)PYRENE
- 7,12-DIMETHYLBENZ(a)ANTHRACENE
Uniqueness
DIBENZ(a,h)ANTHRACENE, 7-METHYL- is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. Compared to other PAHs, it has distinct genotoxic properties and a unique mechanism of action involving DNA intercalation .
Propriétés
Numéro CAS |
15595-02-5 |
|---|---|
Formule moléculaire |
C23H16 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
14-methylnaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C23H16/c1-15-19-13-12-16-6-2-4-8-20(16)22(19)14-18-11-10-17-7-3-5-9-21(17)23(15)18/h2-14H,1H3 |
Clé InChI |
DDUMBJDETNYCKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC3=C1C=CC4=CC=CC=C43)C=CC5=CC=CC=C52 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R,3S,4R,5R)-2-tert-Butoxy-carbonylamino-4,6,6-trimethylbi-cyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B13741223.png)
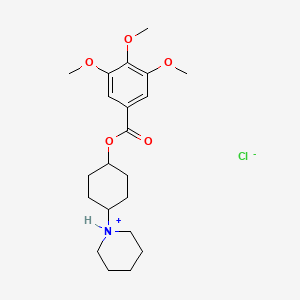
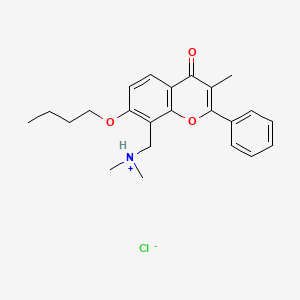
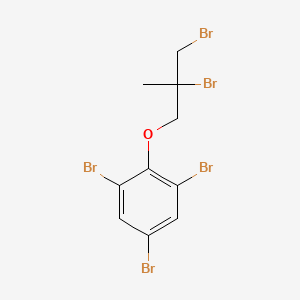
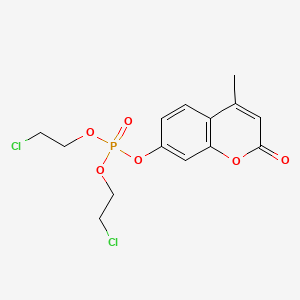
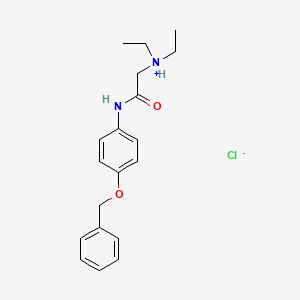
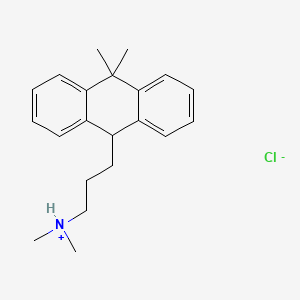


![(2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide](/img/structure/B13741301.png)
